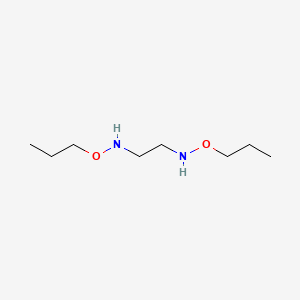
N~1~,N~2~-Dipropoxyethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-Dipropoxyethane-1,2-diamine is an organic compound characterized by the presence of two propoxy groups attached to an ethane-1,2-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dipropoxyethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with propyl halides under basic conditions. The reaction can be carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is generally conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N1,N~2~-Dipropoxyethane-1,2-diamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or chromatography can further enhance the efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~2~-Dipropoxyethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-Dipropoxyethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications, such as enzyme inhibitors or receptor modulators, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism by which N1,N~2~-Dipropoxyethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a chelating agent, binding to metal ions and altering their reactivity. This interaction can modulate various biochemical pathways and processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dimethylethylenediamine: Similar in structure but with methyl groups instead of propoxy groups.
N,N’-Diisopropylethylenediamine: Features isopropyl groups, offering different steric and electronic properties.
N,N’-Diethylethylenediamine: Contains ethyl groups, providing a different balance of hydrophobicity and reactivity.
Uniqueness
N~1~,N~2~-Dipropoxyethane-1,2-diamine is unique due to its specific propoxy substituents, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
105918-67-0 |
|---|---|
Molekularformel |
C8H20N2O2 |
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
N,N'-dipropoxyethane-1,2-diamine |
InChI |
InChI=1S/C8H20N2O2/c1-3-7-11-9-5-6-10-12-8-4-2/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
VIYWGWYWACPGHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCONCCNOCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14339380.png)
![[1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid](/img/structure/B14339390.png)
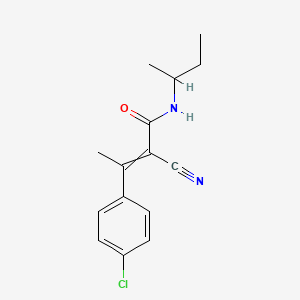
![N-benzylbenzo[cd]indol-2-amine](/img/structure/B14339402.png)
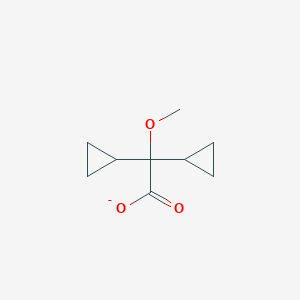

![6-Methoxy-1,5,8-trimethylnaphtho[2,1-B]furan](/img/structure/B14339431.png)
![3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B14339445.png)

![1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol](/img/structure/B14339451.png)
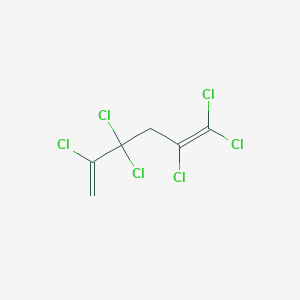
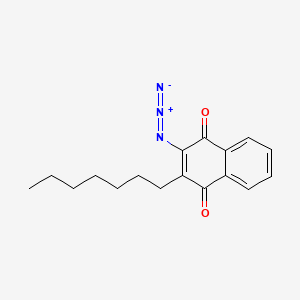
![N,N-Dimethyl-N'-{4-[(1H-pyrazol-1-yl)methoxy]phenyl}urea](/img/structure/B14339475.png)

